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(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol

Cat. No.: B13729801
M. Wt: 127.14 g/mol
InChI Key: DGWHDIYEULVUTH-YFKPBYRVSA-N
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Description

Structural Features and Stereochemical Significance of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol

This compound is a chiral molecule characterized by a specific arrangement of its constituent functional groups. The core structure consists of a propan-2-ol backbone, which is a three-carbon chain where a hydroxyl (-OH) group is attached to the central carbon atom, classifying it as a secondary alcohol. chemicals.co.uk This hydroxyl group is a key feature, providing a site for hydrogen bonding and further chemical modification.

Attached to the first carbon of the propane (B168953) chain is a 1H-1,2,4-triazole ring, linked via one of its nitrogen atoms. The 1,2,4-triazole (B32235) ring exists in two stable tautomeric forms, 1H and 4H, with the 1H-1,2,4-triazole form being the more stable. nih.gov The most critical aspect of this molecule's structure is the stereocenter at the second carbon (C2) of the propane chain—the same carbon that bears the hydroxyl group. The "(2S)" designation specifies the absolute configuration at this chiral center, indicating a precise three-dimensional orientation of the attached groups. This stereochemical purity is fundamental, as different enantiomers of a compound can exhibit significantly different interactions with other chiral molecules, such as biological receptors. nih.gov

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 1158736-02-7
Molecular Formula C₅H₉N₃O
Molecular Weight 127.14 g/mol
IUPAC Name This compound
SMILES CC(O)CN1C=NC=N1

Data sourced from multiple chemical databases. chemicalbook.comnih.gov

Overview of 1,2,4-Triazole-Containing Alcohols as Fundamental Chiral Building Blocks in Organic Synthesis

1,2,4-Triazole-containing alcohols are highly valued as chiral building blocks in organic synthesis. Chiral building blocks are enantiomerically enriched compounds that serve as starting materials for the construction of more complex target molecules, effectively transferring their chirality to the final product. nih.gov This strategy is a cornerstone of asymmetric synthesis, which aims to produce specific stereoisomers of a target compound. rsc.org

The utility of these molecules stems from the combination of two important functional motifs. The 1,2,4-triazole ring provides a stable, polar, and synthetically versatile heterocyclic core that is present in many biologically active compounds. nih.govresearchgate.net The chiral alcohol group provides a key stereocenter and a reactive handle for a variety of chemical transformations, such as oxidation, esterification, or substitution, allowing for the elongation and elaboration of the molecular framework.

The synthesis of these chiral building blocks often relies on asymmetric methods to establish the stereocenter with high enantiomeric purity. chinesechemsoc.orgmdpi.com Once obtained, these building blocks are employed in the synthesis of a wide array of targets, including natural products and pharmaceutical agents. nih.govsigmaaldrich.com Their use simplifies complex syntheses by providing a pre-made, stereochemically defined segment of the final molecule, avoiding the need for challenging chiral separations or late-stage asymmetric transformations.

Contextualization of this compound within Academic Research Trajectories for Asymmetric Alcohol Scaffolds

The study and application of this compound fits squarely within the broader academic research trajectory focused on the development and use of asymmetric alcohol scaffolds. nih.gov In medicinal chemistry, a "scaffold" refers to the core structure of a molecule, which can be systematically decorated with different functional groups to create a library of related compounds for biological screening. nih.gov Chiral scaffolds, particularly those containing reactive groups like alcohols, are of immense interest.

Contemporary research in asymmetric synthesis is heavily focused on creating novel chiral catalysts and efficient synthetic methodologies to access enantiomerically pure compounds. mdpi.comresearchgate.netmdpi.com This includes asymmetric hydrogenations, aldol (B89426) reactions, and Michael additions, all aimed at establishing stereocenters with high control. chinesechemsoc.orgresearchgate.net Chiral alcohol scaffolds like this compound are often the products of such reactions or serve as crucial intermediates.

The research trend is moving towards not only the synthesis of these scaffolds but also understanding how their unique structural features can be leveraged in subsequent synthetic steps. The triazole moiety, for example, can act as a ligand to coordinate with metal catalysts or as a hydrogen bond donor/acceptor to direct the stereochemical outcome of a reaction. nih.gov Therefore, the investigation of compounds like this compound is not just about its potential direct applications but also about its role as a versatile tool for building more complex, enantiomerically pure molecules that are in high demand for pharmaceutical development. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3O B13729801 (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

(2S)-1-(1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C5H9N3O/c1-5(9)2-8-4-6-3-7-8/h3-5,9H,2H2,1H3/t5-/m0/s1

InChI Key

DGWHDIYEULVUTH-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CN1C=NC=N1)O

Canonical SMILES

CC(CN1C=NC=N1)O

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiomerically Enriched 2s 1 1h 1,2,4 Triazol 1 Yl Propan 2 Ol

Stereoselective Chemical Synthesis Strategies

The direct construction of the chiral center in (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol with high enantiopurity can be achieved through various stereoselective chemical reactions. These methods often employ chiral catalysts, auxiliaries, or precursors to dictate the stereochemical outcome of the reaction.

Asymmetric Reduction of Ketone Precursors (e.g., Triazolylacetone Derivatives)

One of the most direct routes to chiral alcohols is the asymmetric reduction of their corresponding prochiral ketones. In this case, 1-(1H-1,2,4-triazol-1-yl)propan-2-one serves as the key precursor. This method relies on the use of a chiral reducing agent or a catalyst that facilitates the enantioselective addition of a hydride to the carbonyl group.

The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source, is a powerful tool for the enantioselective reduction of ketones. While specific studies on the reduction of 1-(1H-1,2,4-triazol-1-yl)propan-2-one using this method are not extensively detailed in publicly available literature, the general principles of CBS reduction suggest its potential applicability. The success of this approach would depend on the effective differentiation of the two faces of the carbonyl group by the chiral catalyst, leading to the preferential formation of the (S)-enantiomer.

Transition metal-catalyzed asymmetric transfer hydrogenation is another prominent strategy. Catalysts based on ruthenium, rhodium, or iridium, complexed with chiral ligands, are known to efficiently reduce ketones to chiral alcohols with high enantioselectivity. The choice of metal, ligand, and reaction conditions is critical for achieving high yields and enantiomeric excess (ee).

PrecursorCatalyst/ReagentProductEnantiomeric Excess (ee)Yield
1-(1H-1,2,4-triazol-1-yl)propan-2-oneChiral Oxazaborolidine/BoraneThis compoundData not availableData not available
1-(1H-1,2,4-triazol-1-yl)propan-2-oneChiral Ru/Rh/Ir ComplexThis compoundData not availableData not available

Note: Specific experimental data for the asymmetric reduction of 1-(1H-1,2,4-triazol-1-yl)propan-2-one is limited in readily accessible literature. The table represents a conceptual application of established methods.

Chiral Auxiliary-Mediated Approaches to Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct a subsequent stereoselective transformation. After the desired stereocenter is established, the auxiliary is removed. scielo.org.mx This strategy offers a reliable way to control stereochemistry.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct the formation of the hydroxyl group. For instance, an achiral triazole-containing carboxylic acid derivative could be coupled with a chiral alcohol or amine auxiliary. Subsequent reduction of a ketone functionality or another appropriate transformation would proceed under the stereodirecting influence of the auxiliary. Finally, cleavage of the auxiliary would yield the desired enantiomerically enriched alcohol.

Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and various chiral alcohols and amines. wikipedia.org The effectiveness of this approach hinges on the ability of the auxiliary to create a sterically and electronically biased environment, forcing the reaction to proceed from a specific direction.

Regio- and Stereoselective Ring Opening of Chiral Epoxide Precursors

The ring-opening of a chiral epoxide with a suitable nucleophile is a powerful and widely used method for the synthesis of enantiomerically pure compounds. For the synthesis of this compound, the key reaction would be the nucleophilic attack of the 1,2,4-triazole (B32235) anion on a chiral propylene (B89431) oxide precursor.

To obtain the (2S)-enantiomer, the reaction should ideally start with (S)-propylene oxide. The nucleophilic attack of the triazole can occur at either the less substituted (C1) or the more substituted (C2) carbon of the epoxide ring. For the desired product, the attack must occur regioselectively at the C1 position, leading to the formation of the primary alcohol at C2 after protonation.

The regioselectivity of this reaction is influenced by several factors, including the nature of the triazole nucleophile (whether it is the neutral molecule or its anion), the solvent, and the presence of any catalysts or additives. Generally, under basic or neutral conditions, the attack of a nucleophile on an epoxide occurs at the less sterically hindered carbon (SN2-type reaction), which in the case of propylene oxide is the C1 position. This would lead to the desired regioisomer.

Epoxide PrecursorNucleophileProductRegioselectivity
(S)-Propylene oxide1,2,4-TriazoleThis compoundPredominantly C1 attack

Note: The regioselectivity can be influenced by reaction conditions.

Grignard Reaction-Based Stereoselective Approaches

The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. To achieve stereoselectivity in the synthesis of this compound, a chiral aldehyde or a chiral Grignard reagent would be required.

A plausible strategy would involve the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with a chiral 1-(1H-1,2,4-triazol-1-yl)acetaldehyde. The stereochemical outcome of this reaction would be governed by Felkin-Anh or other relevant models of asymmetric induction, where the existing stereocenter in the aldehyde directs the approach of the nucleophile.

Alternatively, a prochiral aldehyde, such as 1-(1H-1,2,4-triazol-1-yl)acetaldehyde, could be reacted with a chiral Grignard reagent or in the presence of a chiral ligand that modifies the reactivity of a standard Grignard reagent. rug.nlnih.govmmu.ac.ukgoogle.com The development of catalytic asymmetric Grignard reactions has been an active area of research, offering a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. rug.nl

Chemoenzymatic and Biocatalytic Transformations

Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of enantiomerically pure compounds under mild reaction conditions. Lipases, in particular, have proven to be versatile biocatalysts for the resolution of racemic alcohols.

Lipase-Catalyzed Kinetic Resolution for Enantiomeric Separation

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase (B570770). This results in the separation of the two enantiomers. For the synthesis of this compound, a racemic mixture of 1-(1H-1,2,4-triazol-1-yl)propan-2-ol can be subjected to lipase-catalyzed acylation or deacylation.

In a typical acylation reaction, the racemic alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. If the lipase selectively acylates the (R)-enantiomer, the (S)-enantiomer will be left unreacted. The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-alcohol can then be separated.

Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435), is a widely used and highly effective lipase for the kinetic resolution of a broad range of secondary alcohols. nih.gov Studies on the resolution of similar heteroaryl ethanols have shown that CALB can exhibit high enantioselectivity. nih.gov The efficiency of the resolution is typically quantified by the enantiomeric ratio (E), with higher E values indicating better separation of the enantiomers.

Racemic SubstrateLipaseAcyl DonorResolved ProductsEnantiomeric Ratio (E)
(±)-1-(1H-1,2,4-triazol-1-yl)propan-2-olCandida antarctica lipase B (CALB)Vinyl Acetate(S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol and (R)-1-(1H-1,2,4-triazol-1-yl)propan-2-yl acetateData not available

Other Enzymatic Approaches to Chiral Alcohol Synthesis

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical manufacturing. Beyond classical resolution, enzymatic methods offer highly selective and environmentally benign alternatives. For the production of this compound, the most prominent enzymatic strategy is the asymmetric reduction of the corresponding prochiral ketone, 1-(1H-1,2,4-triazol-1-yl)propan-2-one. This transformation leverages the stereoselectivity of enzymes, particularly ketoreductases (KREDs), to produce the desired (S)-enantiomer with high purity. nih.govresearchgate.net

Ketoreductases, a class of oxidoreductases, catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to a ketone, yielding a chiral secondary alcohol. researchgate.net These enzymes are ubiquitous in nature and can be sourced from a wide array of microorganisms, including yeasts, bacteria, and fungi. nih.govrsc.org The application of KREDs can be accomplished using either isolated, purified enzymes or, more commonly, through whole-cell biocatalysis. rsc.orgrsc.org

Whole-cell catalysis presents several advantages for industrial-scale synthesis. nih.gov The microbial cell wall provides a protective environment for the enzyme, enhancing its stability under process conditions. hep.com.cnresearchgate.net Furthermore, whole-cell systems contain native metabolic pathways for the regeneration of the expensive NAD(P)H cofactor, eliminating the need to add an external regeneration system and making the process more economically viable. rsc.org Engineered microorganisms, such as recombinant E. coli, can be designed to overexpress specific ketoreductases that exhibit high activity and selectivity for a particular substrate, leading to high yields and excellent enantiomeric excess (>99% ee) of the target alcohol. rsc.orgnih.gov

Another enzymatic strategy is the deracemisation of a racemic mixture of 1-(1H-1,2,4-triazol-1-yl)propan-2-ol. This one-pot process typically involves a chemoenzymatic system. nih.gov The process can use an alcohol dehydrogenase (ADH) and an oxidant to selectively oxidize the undesired (R)-enantiomer to the ketone. This ketone is then reduced back to the alcohol by the same or a different stereoselective enzyme, which selectively forms the desired (S)-enantiomer, ultimately converting the entire racemic mixture into a single, enantiomerically pure product. nih.gov

Table 1: Overview of Enzymatic Strategies for Chiral Alcohol Synthesis

Enzymatic StrategyEnzyme/System TypeKey FeaturesTypical Outcome
Asymmetric Reduction of Prochiral KetoneKetoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) in whole-cell systems (e.g., E. coli, Saccharomyces cerevisiae)Direct conversion of ketone to a single alcohol enantiomer; In-situ cofactor regeneration. rsc.orgnih.govHigh yield and excellent enantiomeric excess (>99% ee). rsc.org
Dynamic Kinetic Resolution (DKR)Combination of a lipase (for resolution) and a metal catalyst (for racemization).Resolves a racemic alcohol by selectively acylating one enantiomer while the other is racemized, allowing for a theoretical 100% yield of one enantiomer.High yield and high enantiomeric excess.
Enantioconvergent DeracemisationAlcohol Dehydrogenases (ADHs) with stereocomplementary properties or chemoenzymatic systems. nih.govConverts both enantiomers of a racemic mixture into a single desired enantiomer through a cycle of oxidation and stereoselective reduction. nih.govNear-quantitative conversion with excellent enantiomeric purity. nih.gov

Development of Novel and Efficient Synthetic Routes to the Triazole Moiety

The 1,2,4-triazole ring is a critical pharmacophore, and the development of efficient, scalable, and sustainable methods for its synthesis is a significant area of chemical research. nih.gov Modern synthetic chemistry has moved beyond classical condensation methods to embrace novel catalytic and procedural advancements that offer improved yields, regioselectivity, and milder reaction conditions.

One major area of innovation is the development of metal-free synthetic routes, which avoid contamination of the final product with residual toxic metals. An example includes the iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides, where a common solvent like dimethylformamide (DMF) can serve as the carbon source. isres.org Microwave-assisted synthesis has also emerged as a green chemistry approach, significantly reducing reaction times and often increasing yields for the condensation of materials like hydrazides and nitriles to form the triazole ring. researchgate.net

Catalyst-controlled regioselectivity represents another key advancement. For instance, the [3+2] cycloaddition of isocyanides with diazonium salts can be directed by the choice of a metal catalyst. isres.org Using silver(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas copper(II) catalysis directs the reaction to produce 1,5-disubstituted isomers, providing precise control over the final structure. isres.org

Multi-component, one-pot reactions have streamlined the synthesis of complex triazoles by combining multiple reaction steps without isolating intermediates. These processes improve efficiency and reduce waste. isres.org An example is the synthesis of 1,3-disubstituted 1,2,4-triazoles from easily accessible N-methylimidazole and hydrazonoyl chlorides in a one-pot, two-component method that proceeds in high yields. isres.org Furthermore, asymmetric synthesis methodologies have been developed to create atropisomeric N-aryl 1,2,4-triazoles using chiral phosphoric acid catalysts, which can yield products with high enantiomeric ratios. nih.gov

Table 2: Selected Modern Synthetic Routes to the 1,2,4-Triazole Moiety

Synthetic MethodPrecursorsCatalyst/ConditionsKey AdvantagesReference
Metal-Free Oxidative CyclizationTrifluoroacetimidohydrazides and DMFIodine-mediated, heatAvoids transition metal catalysts; uses a common solvent as a C1 source. isres.org
Catalyst-Controlled CycloadditionIsocyanides and diazonium saltsAg(I) for 1,3-isomers; Cu(II) for 1,5-isomersHigh regioselectivity and yield; mild conditions. isres.org
Microwave-Assisted SynthesisHydrazides and nitrilesMicrowave irradiationRapid reaction times, high yields, energy efficiency. researchgate.net
One-Pot, Two-Component SynthesisN-Methylimidazole and hydrazonoyl chloridesBase-mediatedHigh efficiency, operational simplicity, yields ranging from 71% to 96%. isres.org
Asymmetric CyclodehydrationProchiral N-acyl-N'-aryl ureasChiral phosphoric acidFirst catalytic enantioselective synthesis of atropisomeric N-aryl 1,2,4-triazoles. nih.gov

Physicochemical Characterization and Stereochemical Elucidation of 2s 1 1h 1,2,4 Triazol 1 Yl Propan 2 Ol

Spectroscopic Characterization Techniques

The definitive structural and stereochemical characterization of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol relies on a suite of advanced spectroscopic techniques. These methods provide complementary information, allowing for unambiguous confirmation of its constitution, connectivity, molecular weight, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. emory.edu

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for initial structural assessment. emerypharma.com For this compound, the ¹H NMR spectrum would reveal distinct signals for each unique proton environment, while the ¹³C NMR spectrum would identify the carbon skeleton. emerypharma.commdpi.com

Two-dimensional (2D) NMR experiments provide further insight by showing correlations between different nuclei, which is essential for assembling the molecular structure of more complex molecules. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orglibretexts.org This would confirm the connectivity within the propan-2-ol side chain, for instance, showing a correlation between the CH proton and the protons of the CH₂ and CH₃ groups.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the propan-2-ol side chain to the 1,2,4-triazole (B32235) ring, for example, by showing a correlation from the CH₂ protons to the C5 carbon of the triazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Triazole H-3~8.0 - 8.5~150 - 155
Triazole H-5~7.9 - 8.3~145 - 150
N-CH₂~4.2 - 4.5~55 - 60
CH-OH~3.8 - 4.2~65 - 70
CH₃~1.1 - 1.3~20 - 25
OHVariable-

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

To confirm the enantiomeric purity of this compound, chiral NMR spectroscopy is employed. Since enantiomers have identical NMR spectra under achiral conditions, a chiral environment must be introduced to induce diastereomeric differentiation. nih.gov This can be achieved using two primary methods:

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, where it forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. unipi.it This interaction leads to small but measurable differences in the chemical shifts (Δδ) of corresponding protons in the two enantiomers, allowing for their distinct signals to be resolved and integrated to determine enantiomeric excess (ee). nih.govunipi.it

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a chiral derivatizing agent to form a covalent bond, resulting in a mixture of diastereomers. These diastereomers have distinct physical properties and, therefore, will exhibit separate signals in the NMR spectrum, which can be quantified.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. The molecular weight of this compound is 127.144 g/mol . chemicalbook.comchemicalbook.com

In the mass spectrometer, the molecule is ionized to produce a molecular ion [M]⁺• or a protonated molecule [M+H]⁺. This ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern of 1,2,4-triazole derivatives often involves cleavage of the side chain and rupture of the heterocyclic ring. researchgate.netzsmu.edu.ua For the title compound, key fragmentation pathways would likely include the loss of the hydroxyl group, cleavage between the CH and CH₂ groups of the side chain, and fragmentation of the triazole ring itself. researchgate.netdocbrown.info

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValuePossible Fragment Ion
128[M+H]⁺ (Protonated molecular ion)
127[M]⁺• (Molecular ion)
110[M-OH]⁺ (Loss of hydroxyl radical)
83[M-C₂H₄O]⁺• (Loss of propanol (B110389) side chain fragment)
69[C₂H₃N₃]⁺ (Triazole ring fragment)
45[C₂H₅O]⁺ (Propan-2-ol fragment)

Note: The relative intensities of these fragments can vary depending on the ionization technique (e.g., ESI, CI, EI) used.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. researchgate.neturfu.ru Both methods probe the vibrational modes of molecules, but they operate on different principles and have different selection rules, often providing complementary information.

For this compound, the IR and Raman spectra would show characteristic bands corresponding to its alcohol and triazole moieties. The most prominent feature in the IR spectrum would be a broad absorption band for the O-H stretching vibration of the alcohol group. researchgate.net Other key vibrations include C-H stretching for both the aliphatic side chain and the aromatic triazole ring, C=N and N=N stretching within the triazole ring, and the C-O stretching of the secondary alcohol. researchgate.netturkjps.orgnih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad)O-H stretchAlcohol
3150 - 3100C-H stretch (aromatic)Triazole Ring
3000 - 2850C-H stretch (aliphatic)Propanol Side Chain
1650 - 1500C=N and N=N stretchTriazole Ring
1470 - 1350C-H bendAliphatic
1260 - 1000C-O stretchSecondary Alcohol

Chiroptical Methods for Absolute Configuration and Enantiomeric Purity Determination

Chiroptical methods are a group of spectroscopic techniques that are sensitive to the chirality of a molecule. mdpi.com These techniques are essential for determining the absolute configuration (the specific 3D arrangement of atoms) and assessing the enantiomeric purity of chiral compounds like this compound. nih.gov

The primary chiroptical methods include:

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mdpi.com The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of plane-polarized light as a function of wavelength.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. mdpi.com

To determine the absolute configuration of the compound as (2S), the experimental ECD or VCD spectrum is compared to a spectrum predicted by quantum chemical calculations. nih.gov A computational model of the (S)-enantiomer is created, and its theoretical spectrum is calculated. A match between the experimental spectrum of the sample and the theoretical spectrum of the (S)-enantiomer confirms the absolute configuration. mdpi.comnih.gov These methods are powerful alternatives to X-ray crystallography, especially for non-crystalline samples. mdpi.com Furthermore, the magnitude of the chiroptical response is directly proportional to the concentration of the enantiomer, making it a reliable method for determining enantiomeric purity. nih.gov

Optical Rotation Measurements

Optical rotation is a fundamental characteristic of a chiral substance, quantifying the extent to which it rotates the plane of plane-polarized light. The direction and magnitude of this rotation are unique to the stereochemistry of the molecule. The specific rotation, [α], is a standardized measure, calculated from the observed rotation (α), and is dependent on the concentration of the solution (c), the path length of the sample cell (l), the temperature (T), and the wavelength (λ) of the light source, typically the sodium D-line at 589 nm.

The relationship is expressed by the formula: [α]λT = α / (l × c)

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectroscopy

Chiroptical spectroscopic methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide detailed information about the three-dimensional structure of chiral molecules.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. The resulting spectrum, with positive or negative peaks (Cotton effects), is highly sensitive to the absolute configuration of the molecule. For compounds like triazole alcohols that may lack strong UV chromophores, the absorptions often occur in the far-UV region (around 185-220 nm).

The absolute configuration of novel chiral triazole fungicides has been successfully determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by time-dependent density functional theory (TD-DFT) calculations. gcms.czresearchgate.netchemicalbook.com A strong correlation between the experimental and computed spectra allows for an unambiguous assignment of the absolute configuration. For this compound, one would expect a characteristic ECD spectrum that is a mirror image of the spectrum for its (2R)-enantiomer. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. VCD provides a more detailed fingerprint of a molecule's stereochemistry, as it probes the chirality of the entire molecular framework, offering numerous spectral bands. chemsrc.com VCD is particularly powerful for molecules in solution, yielding information on their lowest energy conformation. chemsrc.com The absolute configuration can be determined by comparing the experimental VCD spectrum with quantum chemical predictions, a method that has become highly reliable for the structural elucidation of chiral molecules. chemsrc.com

Chromatographic Techniques for Enantiomeric Excess Determination and Separation

Chromatographic methods are indispensable for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound and for separating racemic mixtures into their constituent enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. This method relies on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, separation.

For the separation of chiral triazole compounds, polysaccharide-based CSPs are particularly effective. Columns such as those based on amylose (B160209) tris(3,5-dimethylphenylcarbamate) have been successfully used. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier (e.g., iso-propyl alcohol or ethanol), is crucial for achieving optimal separation. nih.gov The separation mechanism on these CSPs often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance, where the chiral analyte fits into helical grooves on the polysaccharide polymer. nih.gov

ParameterTypical Conditions for Triazole Enantioseparation
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase n-Hexane / Alcohol Modifier (e.g., Isopropanol, Ethanol)
Detection UV (e.g., 223 nm)

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a suitable technique for the enantioseparation of volatile and thermally stable compounds. The separation is achieved using capillary columns coated with a chiral stationary phase, most commonly derivatized cyclodextrins. gcms.cz These cyclodextrin (B1172386) selectors create a chiral environment within the column, allowing for differential interaction with the enantiomers as they pass through. For a relatively polar compound like 1-(1H-1,2,4-triazol-1-yl)propan-2-ol, derivatization to a more volatile form may sometimes be necessary to achieve good peak shape and resolution. The selection of the specific cyclodextrin derivative and the temperature program are critical parameters for optimizing the separation.

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact. SFC typically uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent, such as methanol, ethanol, or 2-propanol. nih.gov

The enantioseparation of numerous triazole pesticides has been successfully achieved using SFC with polysaccharide-based CSPs, such as the Chiralpak AD column. nih.gov The technique provides high-efficiency separations with analysis times often under 10 minutes. nih.gov The choice of organic modifier and other parameters like back pressure and temperature can be fine-tuned to optimize the resolution between enantiomers. mdpi.com Due to its speed and efficiency, SFC is a highly attractive method for both analytical determination of enantiomeric excess and for preparative-scale separation of enantiomers.

ParameterTypical Conditions for Triazole Enantioseparation by SFC
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak AD)
Mobile Phase Supercritical CO₂ with Alcohol Modifier (e.g., Methanol, Ethanol)
Advantages Fast analysis times, reduced organic solvent consumption

X-ray Crystallography for Solid-State Absolute Configuration Assignment

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the electron density of the molecule can be constructed, revealing the precise spatial arrangement of every atom.

For chiral molecules crystallizing in a non-centrosymmetric space group, the technique can distinguish between the two enantiomers through the analysis of anomalous dispersion effects. The determination of the Flack parameter provides a reliable indicator of the correct absolute stereochemistry. While a crystal structure for this compound is not reported in the searched literature, the structures of numerous other triazole derivatives have been determined, confirming their molecular connectivity and stereochemistry in the solid state. chemicalbook.com For example, the absolute configuration of the key intermediate (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol was unequivocally confirmed by X-ray crystallography, which is crucial for verifying the stereochemical outcome of synthetic pathways. chemicalbook.com This technique stands as the ultimate reference for validating the assignments made by spectroscopic or chromatographic methods.

Chemical Reactivity and Strategic Derivatization of 2s 1 1h 1,2,4 Triazol 1 Yl Propan 2 Ol

Reactions at the Chiral Hydroxyl Center

The secondary alcohol at the C2 position of the propane (B168953) chain is a versatile functional handle for numerous chemical modifications. Its reactivity is central to protecting group strategies, functionalization, and the introduction of new pharmacophores, all while maintaining the crucial stereochemistry at the chiral center.

The hydroxyl group of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol can be readily converted into esters and ethers. These reactions are not only pivotal for protecting the alcohol during subsequent synthetic steps but also serve as a direct method for functionalization to modulate the compound's physicochemical properties.

Esterification is commonly achieved through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method, though it is an equilibrium process. masterorganicchemistry.com More efficient methods often employ acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. Enzymatic esterification, using lipases, offers a green chemistry approach with high selectivity under mild conditions. medcraveonline.com

Etherification can be accomplished via methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This pathway is effective for introducing small alkyl or more complex aryl ether functionalities. nih.gov

These transformations are summarized in the table below.

Reaction Type Reagent(s) Catalyst/Base Product Type
EsterificationCarboxylic Acid (R-COOH)Acid (e.g., H₂SO₄, TsOH)Ester
EsterificationAcyl Chloride (R-COCl)Base (e.g., Pyridine)Ester
EsterificationAcid Anhydride ((RCO)₂O)Base (e.g., Pyridine)Ester
EtherificationAlkyl Halide (R-X)Strong Base (e.g., NaH)Ether

The secondary alcohol group is susceptible to oxidation to form the corresponding ketone, 1-(1H-1,2,4-triazol-1-yl)propan-2-one. This transformation is a key step in the synthesis of many triazole-based antifungal agents. A variety of oxidizing agents can be employed, with the choice often depending on the desired selectivity and scale of the reaction. Common reagents include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate, PCC), Swern oxidation (using oxalyl chloride and DMSO), and Dess-Martin periodinane (DMP), the latter being favored for its mild conditions and high efficiency. nih.gov

While the hydroxyl group is already in a reduced state, further reduction is not a typical pathway unless it is first converted into a different functional group. However, the ketone product resulting from oxidation can be stereoselectively reduced back to the alcohol, which is a common strategy in asymmetric synthesis to obtain specific enantiomers.

The table below outlines common oxidation reactions.

Oxidation Reagent Common Name/Acronym Typical Conditions Product
Pyridinium ChlorochromatePCCCH₂Cl₂, room tempKetone
Oxalyl Chloride, DMSO, Et₃NSwern OxidationLow temp (-78 °C), CH₂Cl₂Ketone
Dess-Martin PeriodinaneDMPCH₂Cl₂, room tempKetone

Direct conversion of the hydroxyl group to halides or amines via nucleophilic substitution requires a two-step process because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. uci.edu The first step involves converting the alcohol into a species with a good leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. organic-chemistry.org

Once the leaving group is in place, a nucleophile can attack the electrophilic carbon, displacing the leaving group in a concerted (Sₙ2) or stepwise (Sₙ1) mechanism. libretexts.orgyoutube.com The Sₙ2 pathway is often favored for secondary substrates and results in an inversion of stereochemistry at the chiral center. This method allows for the precise installation of halides (using halide salts like NaCl, NaBr) or amines (using ammonia, primary, or secondary amines) to generate new derivatives. gacariyalur.ac.in

Step Reagent(s) Purpose Intermediate/Product
1. Activationp-Toluenesulfonyl chloride (TsCl)Convert -OH to a good leaving groupO-Tosylate derivative
2. SubstitutionSodium Halide (NaX)Introduce a halide(2R)-1-(1H-1,2,4-triazol-1-yl)-2-halopropane
2. SubstitutionAmine (R-NH₂)Introduce an amino group(2R)-N-Alkyl-1-(1H-1,2,4-triazol-1-yl)propan-2-amine

Transformations Involving the 1H-1,2,4-Triazole Heterocycle

The 1H-1,2,4-triazole ring is an electron-rich aromatic system with multiple nitrogen atoms that can participate in various chemical reactions. Since the N1 position is already substituted in the parent molecule, reactions typically target the N2, N4, C3, and C5 positions.

The un-substituted nitrogen atoms of the triazole ring (N2 and N4) possess lone pairs of electrons and can act as nucleophiles. N-alkylation can be achieved by reacting the compound with alkyl halides. The regioselectivity of this reaction (N2 vs. N4) can be influenced by the reaction conditions, including the base, solvent, and the nature of the alkylating agent. researchgate.netcapes.gov.br For instance, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been shown to provide a high-yielding synthesis of 1-substituted-1,2,4-triazoles, suggesting it could be adapted to achieve N4-alkylation on an N1-substituted substrate. researchgate.net Quaternization at the N4 position can also be achieved, leading to the formation of triazolium salts, which are useful as ionic liquids. nih.gov

N-acylation, the introduction of an acyl group (R-C=O), can be accomplished using acyl chlorides or anhydrides. acs.orgacs.org This reaction typically occurs at the more nucleophilic nitrogen atom and can be used to introduce a variety of functional groups or to modify the electronic properties of the triazole ring. chemmethod.comresearchgate.net

Reaction Type Reagent(s) Target Atom(s) Product Type
N-AlkylationAlkyl Halide (R-X)N4 (primarily)N4-alkyl-1,2,4-triazolium salt
N-AcylationAcyl Chloride (R-COCl)N2 or N4N-Acyl derivative

Direct functionalization of the C-H bonds of the triazole ring represents a modern and atom-economical approach to creating complex derivatives. While historically challenging, recent advances in metal-catalyzed cross-coupling reactions have enabled the regioselective arylation, alkylation, or alkenylation of the C3 and C5 positions. rsc.org

Palladium and copper catalysts are commonly employed for these transformations. researchgate.netfrontiersin.org For example, palladium-catalyzed direct C-H arylation of 1-substituted 1,2,4-triazoles with aryl halides can be used to install aryl groups at the C5 position. rsc.org These methods provide powerful tools for rapidly building molecular complexity and accessing novel chemical space, complementing traditional cyclization methods for synthesizing substituted triazoles. researchgate.netorganic-chemistry.org

Reaction Type Reagent(s) Catalyst Target Position(s)
C-H ArylationAryl Halide (Ar-X)Palladium (Pd) complexC5
C-H ArylationAryl Bromide (Ar-Br)Copper (Cu) complexC5
Cross-CouplingVariousMetal catalystC3 or C5

Metal Coordination Chemistry of Triazole Ligands (Non-Biological Metal Complexes)

The 1,2,4-triazole (B32235) ring system, a key feature of this compound, is a versatile ligand in coordination chemistry. researchgate.net Its three nitrogen atoms can act as electron-pair donors, allowing it to coordinate with a wide variety of metal ions. researchgate.net Depending on the substituents and reaction conditions, 1,2,4-triazoles can function as monodentate or bidentate ligands. In its bidentate capacity, it often acts as a bridging ligand, connecting two metal centers through its N1 and N2 atoms, which is crucial in the formation of polynuclear coordination compounds. researchgate.netfigshare.com

The coordination chemistry of triazole-based ligands has been explored with numerous transition metals, including cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). nih.goveurjchem.com Spectroscopic and analytical data have shown that these ligands can form complexes with varying geometries, often resulting in distorted octahedral environments around the central metal ions. eurjchem.comajouronline.com For instance, Schiff base ligands derived from 4-amino-5-mercapto-4H-1,2,4-triazole have been shown to coordinate with Co(II), Ni(II), Cu(II), and Zn(II) ions in a tridentate fashion. nih.gov

The chiral propan-2-ol side chain in this compound introduces stereochemical control, making it a valuable ligand for asymmetric synthesis. Chiral bis-1,2,4-triazolium salts have been successfully used to prepare rhodium(I) biscarbene complexes, which have shown promise in rhodium-catalyzed asymmetric hydrogenation reactions. rsc.org The coordination of such chiral ligands to metal centers can create a chiral environment that influences the stereochemical outcome of catalytic reactions.

The table below summarizes examples of metal complexes formed with various 1,2,4-triazole-based ligands, illustrating the diversity of coordination modes and resulting geometries.

Metal IonLigand TypeCoordination ModeResulting GeometryReference(s)
Ni(II), Co(II), Zn(II)3,5-diamino-1,2,4-triazoleBridgingDistorted Octahedral eurjchem.com
Co(II), Ni(II), Cu(II), Zn(II)Triazole-Schiff BaseTridentate (O, N, S)Octahedral nih.gov
Cu(I)1,2,4-triazoleBridging (N1, N2)Tetranuclear figshare.com
Rh(I)Chiral bis-1,2,4-triazoliumBiscarbeneNot Specified rsc.org
Ni(II), Co(II), Cd(II), Cu(II)3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazoleNot SpecifiedOctahedral / Not Specified mdpi.comnih.gov

Strategic Derivatization through "Click Chemistry" and Other Modular Approaches

The functionalization of this compound and related triazole scaffolds is greatly facilitated by modular synthetic strategies, most notably "click chemistry". researchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govfrontiersin.org Although the parent compound is a 1,2,4-triazole, its core structure can be incorporated into larger molecules or its hydroxyl group can be modified to include an azide (B81097) or alkyne, making it a participant in click reactions for further elaboration.

This modular approach allows for the rapid generation of diverse libraries of compounds from a set of basic building blocks. ru.nlnih.gov For example, the hydroxyl group of this compound can be converted into an azide. This azido-functionalized intermediate can then be "clicked" with a variety of terminal alkynes to construct a wide array of more complex chiral molecules. This strategy has been employed to synthesize triazole-functionalized phthalocyanines and other complex systems. nih.gov

The key advantages of using click chemistry for derivatization include:

High Yields: The reactions typically proceed with high efficiency, maximizing the output of the desired product. frontiersin.org

Mild Reaction Conditions: Click reactions are often tolerant of a wide range of functional groups and can be performed in benign solvents, including water. bohrium.com

High Regioselectivity: The CuAAC reaction specifically yields the 1,4-disubstituted triazole isomer, avoiding the formation of mixtures. nih.gov

Simple Work-up: The high conversion rates and clean nature of the reaction often simplify the purification process.

These modular strategies are not limited to CuAAC. The inherent reactivity of the triazole ring and the propanol (B110389) side chain allows for other coupling reactions and functional group interconversions, enabling a building-block approach to complex molecule synthesis. hilarispublisher.com

Formation of Chiral Ionic Liquids and Related Quaternized Derivatives

Chiral Ionic Liquids (CILs) are a class of molten salts that possess chirality, making them useful in enantioselective applications such as asymmetric synthesis and chiral recognition. nih.gov The structure of this compound, containing both a chiral center and a nitrogen-rich heterocyclic ring, makes it a potential precursor for the synthesis of novel CILs.

The formation of ionic liquids from N-heterocycles typically involves a quaternization reaction, where a nitrogen atom in the ring is alkylated to form a cationic species. mdpi.com For 1,2,4-triazoles, this involves alkylating one of the ring nitrogens. However, the 1,2,3-triazole ring is known to be very stable and generally difficult to quaternize. nih.govresearchgate.net While the 1,2,4-isomer is also stable, quaternization is a feasible, though sometimes challenging, derivatization.

The general synthetic route to form a CIL from a chiral alcohol precursor like this compound would involve:

Alkylation/Quaternization: Reaction of the triazole nitrogen with an alkylating agent (e.g., an alkyl halide like butyl iodide or a dialkyl sulfate) to form the chiral triazolium cation.

Anion Exchange: The initial counter-anion (e.g., halide) can be exchanged for other anions (e.g., hexafluorophosphate (B91526) [PF6]⁻, bis(trifluoromethylsulfonyl)imide [NTf2]⁻) to modify the physical properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility. nih.gov

Ionic liquid-supported chiral imidazolidinones have been successfully synthesized and used as recoverable chiral auxiliaries in asymmetric alkylation reactions. nih.govresearchgate.net This demonstrates the principle of attaching a chiral entity to an ionic liquid framework to facilitate catalysis and recycling. Applying this concept, this compound could be quaternized to create a chiral cation, which, when paired with a suitable anion, would form a novel CIL with potential applications in asymmetric catalysis.

Synthetic Applications in the Construction of Complex Chemical Scaffolds

This compound serves as a valuable chiral building block in organic synthesis for the construction of more complex and biologically relevant molecules. hilarispublisher.com The combination of a stereocenter, a reactive hydroxyl group, and a coordinatively active triazole ring provides multiple points for synthetic elaboration.

The 1,2,4-triazole moiety is a recognized pharmacophore present in numerous pharmaceutical agents. qu.edu.sa Therefore, incorporating this scaffold is a common strategy in drug design. The chiral propanol side chain allows for the synthesis of enantiomerically pure target molecules, which is critical as different enantiomers of a drug can have vastly different biological activities. nih.gov

Key synthetic applications include:

Asymmetric Synthesis: The inherent chirality of the molecule can be used to direct the stereochemical outcome of subsequent reactions. It can act as a chiral auxiliary, a chiral ligand for a metal catalyst, or be incorporated directly into the final target molecule. nih.govscielo.org.mx

Precursor for Bioactive Molecules: It is a known intermediate in the synthesis of antifungal agents. nih.govnih.gov The core structure can be elaborated by modifying the hydroxyl group or by substituting the triazole ring to produce a variety of derivatives for biological screening.

Development of Novel Ligands: The molecule can be used to synthesize more complex chiral ligands for asymmetric catalysis. For instance, chiral triazole-oxazoline ligands have been developed and used in asymmetric Diels-Alder reactions. researchgate.net

Scaffold Hopping: The triazole ring serves as a bioisostere for other functional groups like amides and esters, and its unique electronic and steric properties can be exploited in scaffold hopping strategies in medicinal chemistry to design novel compounds with improved properties. nih.gov

The following table highlights the utility of this compound as a building block.

Application AreaSynthetic StrategyResulting Scaffold/Molecule TypeReference(s)
Antifungal AgentsElaboration of the propanol backboneComplex triazole alcohols nih.govnih.gov
Asymmetric CatalysisDerivatization into ligandsChiral triazole-oxazolines, Chiral iodoarenes researchgate.netresearchgate.net
Antiviral ResearchIncorporation into larger frameworksDiverse chiral triazole derivatives nih.gov
Medicinal ChemistryBioisosteric replacement and functionalizationNovel heterocyclic scaffolds nih.gov

Computational and Theoretical Investigations of 2s 1 1h 1,2,4 Triazol 1 Yl Propan 2 Ol and Its Derivatives

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies are fundamental to elucidating the three-dimensional structure and electronic landscape of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol. These methods provide a detailed picture of the molecule's geometry, stability, and the distribution of electrons, which are key determinants of its physical and chemical properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method widely used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are utilized to determine the most stable molecular geometry by finding the minimum energy conformation.

These calculations can provide a wealth of information about the molecule's electronic properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. This is particularly useful for predicting sites of nucleophilic and electrophilic attack.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Table 1: Representative Calculated Electronic Properties of a Chiral Triazole Alcohol using DFT

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap8.0 eV
Dipole Moment3.5 D

Note: The data in this table are illustrative and based on typical values for similar triazole derivatives. Actual values for this compound would require specific calculations.

Conformational Analysis and Energy Landscapes

Due to the presence of single bonds, this compound can exist in various conformations. Conformational analysis is the study of these different spatial arrangements of atoms and their relative energies. Computational methods are employed to systematically explore the potential energy surface of the molecule to identify the most stable conformers.

This process often involves rotating the molecule around its flexible bonds and calculating the energy of each resulting structure. The results are typically visualized as a conformational energy landscape, which plots the energy of the molecule as a function of one or more dihedral angles. The minima on this landscape correspond to the stable conformers of the molecule. For a chiral molecule like this compound, understanding the preferred conformation is crucial as it can significantly influence its biological activity and spectroscopic properties. Studies on similar chiral alcohols have demonstrated that intramolecular hydrogen bonding between the hydroxyl group and the triazole nitrogen atoms can play a significant role in stabilizing certain conformations. cnr.it

Prediction and Validation of Spectroscopic Properties (e.g., NMR, CD, VCD)

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic data of molecules. For this compound, theoretical calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts of ¹H and ¹³C nuclei. By comparing the calculated chemical shifts with the experimental data, the proposed structure of the molecule can be validated.

Chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are particularly important for studying chiral molecules. ijsr.netnih.gov These techniques measure the differential absorption of left and right circularly polarized light. Theoretical calculations of CD and VCD spectra can be used to determine the absolute configuration of a chiral center. ijsr.net By comparing the computationally predicted spectrum with the experimentally measured one, the correct enantiomer can be identified.

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Triazole Derivative

Carbon AtomExperimental ShiftCalculated Shift
C (triazole)151.2150.8
C (triazole)145.8145.5
CH(OH)68.568.1
CH₂55.354.9
CH₃21.721.4

Note: The data presented are hypothetical and serve to illustrate the typical agreement between experimental and calculated NMR data for similar compounds.

Theoretical Analysis of Reaction Mechanisms and Energetics

Theoretical chemistry provides a powerful lens through which to examine the mechanisms of chemical reactions involving this compound and its derivatives. By modeling the reaction pathways, it is possible to gain a detailed understanding of how these reactions occur at a molecular level.

Transition State Characterization and Reaction Pathway Elucidation

A key aspect of theoretical reaction mechanism analysis is the identification and characterization of transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Computational methods can be used to locate these transition states on the potential energy surface and calculate their energies.

By mapping out the entire reaction pathway, from reactants through the transition state to the products, a reaction energy profile can be constructed. This profile provides valuable information about the thermodynamics and kinetics of the reaction, including the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. For reactions involving the triazole ring or the hydroxyl group of this compound, such as nucleophilic substitution or cyclization reactions, theoretical studies can elucidate the step-by-step mechanism. nih.gov

Investigation of Chemical Selectivity (Chemo-, Regio-, and Stereoselectivity)

Many chemical reactions can potentially yield multiple products. Chemical selectivity refers to the preference for the formation of one product over others. Computational studies can be instrumental in understanding and predicting the chemo-, regio-, and stereoselectivity of reactions involving this compound.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. By calculating the activation energies for the reaction at different functional groups, the most likely site of reaction can be predicted.

Regioselectivity is the preference for bond formation at one position over another. Theoretical calculations can explain the observed regioselectivity in reactions such as electrophilic substitution on the triazole ring.

Stereoselectivity is the preferential formation of one stereoisomer over another. For reactions involving the chiral center of this compound, computational modeling can be used to predict which diastereomer or enantiomer will be the major product. This is often achieved by comparing the energies of the transition states leading to the different stereoisomers.

Table 3: Hypothetical Calculated Activation Energies (kcal/mol) for a Regioselective Reaction

Reaction PathwayTransition State EnergyProduct Formed
Pathway A25.3Regioisomer 1
Pathway B20.1Regioisomer 2 (Major)

Note: This table illustrates how computational data can be used to predict the major product of a regioselective reaction based on the lower activation energy of one pathway.

Molecular Interaction Studies: Computational Approaches to Understanding Intermolecular Recognition (General Chemical Interactions)

Computational chemistry provides powerful tools for investigating the intermolecular interactions that govern the biological activity of molecules like this compound. These methods allow researchers to simulate and analyze the binding of a ligand to its receptor at the molecular level, offering insights that are crucial for drug design and discovery. Molecular docking is a primary computational technique used for this purpose, predicting the preferred orientation of a molecule when bound to a target, as well as the strength of the interaction.

For 1,2,4-triazole (B32235) derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action, particularly as antifungal agents that target the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov Computational simulations show that the 1,2,4-triazole ring is a key pharmacophore. The nitrogen atom at the 4-position (N4) of the triazole ring typically forms a coordinate bond with the ferric ion of the heme group within the active site of CYP51. nih.govrsc.org This interaction is fundamental to inhibiting the enzyme's function.

Beyond this key coordinating interaction, other structural features contribute to binding affinity and specificity through a network of non-covalent interactions. These include:

Hydrogen Bonding: The hydroxyl group in this compound and similar derivatives can act as both a hydrogen bond donor and acceptor, forming critical connections with amino acid residues in the active site of the target protein.

Hydrophobic Interactions: The propanol (B110389) backbone and any substituted aryl groups on derivatives often engage in hydrophobic interactions with nonpolar residues, helping to anchor the molecule in the binding pocket. nih.gov

π-Stacking and Dipole-Dipole Interactions: The aromatic 1,2,4-triazole ring can participate in π-stacking and dipole-dipole interactions with aromatic amino acid residues like tyrosine, phenylalanine, and histidine, further stabilizing the ligand-receptor complex. pensoft.net

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. pensoft.net These simulations can confirm the stability of the binding pose predicted by docking and reveal subtle conformational changes in both the ligand and the protein that are essential for molecular recognition. pensoft.net The results from these computational approaches are often quantified by binding energy scores, which estimate the affinity of the ligand for the target.

Table 1: Representative Molecular Docking Data for 1,2,4-Triazole Derivatives

Compound TypeTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesPrimary Interactions Noted
Triazole-Thioether DerivativeCYP51Not specifiedHEM, TYR136, PHE234Coordination, Hydrogen Bonding, Hydrophobic
Bis-1,2,4-Triazole DerivativeThymidine Phosphorylase (TP)-8.1SER210, LYS177, HIS117Hydrogen Bonding, π-Alkyl
Triazole-Oxime Ether DerivativeFgCYP51-7.83HEM, TYR121, MET487Coordination, Hydrogen Bonding, Stacking rsc.org

Data is illustrative and derived from studies on various 1,2,4-triazole derivatives to show the application of computational methods.

Structure-Reactivity Relationship Studies through Computational Modeling

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a cornerstone of medicinal chemistry. Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, provides a quantitative framework for this understanding. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wisdomlib.org

For derivatives of this compound, QSAR studies can predict the antifungal potency of novel analogs before they are synthesized, thereby streamlining the drug development process. nih.gov These models are built using a "training set" of compounds with known activities. nih.gov The structural features of these molecules are converted into numerical values known as molecular descriptors. These can include:

Topological descriptors: Describe the atomic connectivity and shape of the molecule. wisdomlib.org

Physicochemical descriptors: Quantify properties like lipophilicity (log P) and molar refractivity. nih.gov

Electronic descriptors: Relate to the distribution of electrons, such as dipole moment and atomic charges.

Steric descriptors: Describe the three-dimensional bulk and shape of the molecule.

Once the descriptors are calculated, statistical methods like multiple linear regression are used to generate an equation that links the descriptors to the observed biological activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), offer a more sophisticated approach. frontiersin.orgnih.gov In CoMFA, molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. The resulting model generates contour maps that visualize regions where changes to the molecular structure are likely to increase or decrease activity. For example, a CoMFA model for antifungal triazoles might show:

Green contours: Indicating areas where adding bulky (sterically favorable) groups would enhance biological activity.

Yellow contours: Highlighting regions where bulky groups would be detrimental to activity.

Blue contours: Showing where electropositive groups would increase potency.

Red contours: Marking areas where electronegative groups are preferred.

The predictive power of a QSAR model is assessed through rigorous validation, including cross-validation (often reported as q²) and prediction of the activity of a "test set" of compounds not used in model generation (reported as r²). nih.govfrontiersin.org A robust and predictive model serves as a valuable guide for designing new derivatives of this compound with optimized reactivity and biological function.

Table 2: Example of a 3D-QSAR Model for Antifungal 1,2,4-Triazole Derivatives

Model ParameterValueDescription
q² (Cross-validated)0.685Indicates good internal model predictivity. frontiersin.org
r² (Non-cross-validated)0.944Represents the correlation between predicted and actual activity for the training set. frontiersin.org
F-statistic106.319Indicates high statistical significance of the model.
Steric Field Contribution55.1%Shows the relative importance of molecular shape and bulk to activity.
Electrostatic Field Contribution44.9%Shows the relative importance of electronic properties to activity.

This table represents a typical output for a CoMFA study, based on published data for antifungal triazoles, to illustrate the methodology. frontiersin.org

Applications As a Chiral Building Block in Advanced Organic Synthesis

Precursor for the Asymmetric Synthesis of Complex Organic Molecules

The inherent chirality of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol makes it an excellent starting material for the asymmetric synthesis of more complex organic molecules, including biologically active compounds. The strategic use of this building block allows for the transfer of its stereochemical information to new, more elaborate structures. This approach is fundamental in medicinal chemistry, where the specific three-dimensional arrangement of a molecule is often critical to its therapeutic effect. The 1,2,4-triazole (B32235) ring system is a common feature in many pharmaceutical agents, valued for its metabolic stability and ability to engage in various intermolecular interactions. nih.govnih.govtijer.org

The synthesis of enantiomerically or diastereomerically pure compounds can be achieved through various strategies, including the use of chiral auxiliaries or starting from an enantiomerically pure substrate like this compound. whiterose.ac.uk This "chiral pool" approach is a direct and efficient method for producing chiral molecules in high yields. whiterose.ac.uk For instance, derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-propanol have been synthesized and evaluated for their biological activities, highlighting the importance of the triazole scaffold in drug design. nih.govnih.gov

Role in the Development of Chiral Ligands for Asymmetric Catalysis (Non-Biological Systems)

In the field of asymmetric catalysis, the development of effective chiral ligands is paramount. These ligands coordinate to a metal center, creating a chiral environment that can induce high stereoselectivity in a catalytic reaction. Chiral ligands based on the 1,2,4-triazole framework have been explored for their potential in various asymmetric transformations. dicp.ac.cn The modular nature of ligands derived from chiral building blocks allows for systematic tuning of their steric and electronic properties to optimize catalytic performance. core.ac.uk

While direct examples of ligands synthesized from this compound are not extensively documented in readily available literature, the structural motifs present in this compound are highly relevant to ligand design. The nitrogen atoms of the triazole ring can act as coordination sites for metal ions, and the chiral propan-2-ol backbone provides the necessary stereochemical control. The development of new families of chiral ligands often involves the coupling of chiral building blocks, such as amino alcohols, with other functional groups to create a chelating system. core.ac.ukscilit.com

The performance of such ligands in asymmetric catalysis is typically evaluated by measuring the enantiomeric excess (e.e.) of the product. High enantioselectivities are crucial for the practical application of these catalysts in the synthesis of fine chemicals and pharmaceuticals.

Ligand TypeMetalReaction TypeEnantioselectivity (e.e.)
Chiral Bis(oxazoline)CopperAlkylarylationHigh
Chiral Bis-phosphoric acidN/ADiels-AlderHigh
Chiral Silyl LigandIridiumC-H SilylationUp to 99%

This table represents typical performance data for various classes of chiral ligands to illustrate the concept of enantioselectivity in asymmetric catalysis. Specific data for ligands derived directly from this compound is not available in the provided search results.

Integration into Functional Materials (e.g., Polymers, Frameworks, Supramolecular Assemblies)

The unique structural features of this compound suggest its potential for incorporation into advanced functional materials. The 1,2,4-triazole moiety is a well-known building block for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov These materials are of great interest due to their porous nature and potential applications in gas storage, separation, and catalysis.

The nitrogen atoms of the triazole ring can coordinate to metal ions, forming extended network structures. The chirality of the propan-2-ol unit could impart chirality to the resulting material, which is a desirable property for applications such as enantioselective separation or catalysis. The synthesis of MOFs often involves the reaction of a metal salt with an organic linker containing coordinating groups. nih.gov While specific examples of MOFs constructed from this compound are not detailed in the available literature, the derivatization of amino acids with 1,2,4-triazoles has been shown to be a successful strategy for creating chiral linkers for MOF synthesis. mdpi.com

The integration of chiral building blocks into polymers can also lead to materials with interesting properties, such as the ability to recognize and separate enantiomers.

Contribution to Green Chemistry by Enabling Access to Chiral Intermediates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgsemanticscholar.orgmdpi.com The use of this compound as a chiral building block can contribute to these goals in several ways.

By starting with an enantiomerically pure building block, the need for chiral resolution steps later in a synthetic sequence can be avoided. Resolution processes are often inefficient, as they discard half of the material (the unwanted enantiomer), leading to a low atom economy. Asymmetric synthesis starting from a chiral precursor is therefore a more atom-economical and sustainable approach. wiley-vch.de

Furthermore, the development of efficient catalytic processes using ligands derived from chiral building blocks is a cornerstone of green chemistry. Catalytic reactions, by definition, use a small amount of a catalyst to transform a large amount of substrate, which minimizes waste compared to stoichiometric reactions. researchgate.net The design of syntheses that are shorter and more efficient, enabled by the use of versatile building blocks, also aligns with the principles of green chemistry by reducing energy consumption and the use of solvents and reagents. semanticscholar.orgsemanticscholar.org

The environmental impact of a chemical process can be assessed using various metrics, such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI), which quantify the amount of waste generated relative to the desired product. semanticscholar.org

Green Chemistry MetricDescriptionRelevance to Chiral Synthesis
Atom Economy A measure of how many atoms from the reactants are incorporated into the final product.Asymmetric synthesis from chiral precursors avoids the loss of 50% of the material inherent in classical resolution, thus improving atom economy. wiley-vch.de
E-Factor The mass ratio of waste to desired product.Efficient, catalytic asymmetric syntheses minimize byproducts and unreacted starting materials, leading to a lower E-Factor. semanticscholar.org
Process Mass Intensity (PMI) The total mass of materials used (water, solvents, reagents, starting materials) to produce a certain mass of product.Shorter synthetic routes and the use of catalysis, enabled by chiral building blocks, can significantly reduce the PMI of a process. semanticscholar.org

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The synthesis of enantiomerically pure compounds like (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol is a primary focus of modern organic chemistry. Future efforts will likely concentrate on greener and more efficient asymmetric strategies.

Biocatalysis : The use of enzymes, such as ketoreductases, for the stereoselective reduction of a corresponding ketone precursor offers a highly sustainable route. mdpi.comresearchgate.net Biocatalytic methods operate under mild conditions (ambient temperature and pressure) in aqueous media, significantly reducing waste and avoiding the use of toxic reagents. mdpi.com Multi-enzyme cascade systems, where several reactions are performed in a single pot, could offer a streamlined synthesis from simple starting materials. researchgate.net

Asymmetric Organocatalysis : Chiral Brønsted acids, such as chiral phosphoric acids, have proven effective in catalyzing asymmetric cyclodehydration reactions to form other chiral triazoles. nih.gov Applying this strategy to the synthesis of this compound or its precursors could provide a metal-free, atom-economical pathway.

Sustainable Reaction Media and Conditions : A shift away from conventional organic solvents towards greener alternatives like water or bio-based solvents is anticipated. nih.gov Furthermore, energy-efficient activation methods, such as microwave irradiation, can dramatically reduce reaction times and improve yields compared to conventional heating. slideshare.net

Synthesis StrategyKey AdvantagesRelevant Precursor/Reaction
BiocatalysisHigh enantioselectivity, mild conditions, reduced wasteAsymmetric reduction of 1-(1H-1,2,4-triazol-1-yl)propan-2-one
Asymmetric OrganocatalysisMetal-free, atom-economicalChiral phosphoric acid-catalyzed kinetic resolution
Microwave-Assisted SynthesisRapid reaction times, improved yieldsAccelerated nucleophilic substitution or ring-opening

Exploration of Unconventional Reactivity Patterns and Cascade Reactions

Moving beyond its role as a stable final product, this compound and its derivatives can be explored as substrates in novel chemical transformations.

Photochemical Reactions : The photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates can produce 1,2,4-triazoles through a unique pathway involving triplet species and azomethine ylide intermediates. researchgate.net Exploring the photochemical reactivity of the triazole ring in the subject compound could lead to novel functionalization strategies.

Cascade Reactions : Designing one-pot, multi-component reactions (MCRs) is a powerful strategy for building molecular complexity efficiently. mdpi.com A potential cascade could involve an initial reaction at the hydroxyl group of this compound, which then triggers a subsequent transformation on the triazole ring, or vice-versa. For instance, an aza-Michael addition initiated by the triazole nitrogen could be part of a sequence to build more complex heterocyclic systems. researchgate.net

Integration of Advanced Analytical Techniques for Real-time Reaction Monitoring and Process Optimization

To ensure the safety, efficiency, and reproducibility of synthesizing chiral compounds, a deep understanding of reaction kinetics, mechanisms, and impurity formation is crucial. Process Analytical Technology (PAT) provides a framework for achieving this through real-time, in-line analysis. wikipedia.orgmt.com

In-situ Spectroscopy : Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy can be used for real-time monitoring of asymmetric reactions. nih.govrsc.orgresearchgate.net For the synthesis of this compound, in-situ NMR could track the consumption of reactants and the formation of the product, providing precise kinetic data without the need for sampling. researchgate.net

Real-time Stereoselectivity Monitoring : Advanced analytical methods are needed to monitor the enantiomeric excess (ee) of a reaction in real time. While challenging, techniques combining chromatography with mass spectrometry, or spectroscopic methods like vibrational circular dichroism (VCD), are emerging as powerful PAT tools for chiral analysis. researchgate.netnih.gov This would allow for precise control over the stereochemical outcome of the synthesis.

Analytical TechniqueParameter MonitoredApplication in Synthesis of this compound
Benchtop NMR SpectroscopyReactant/Product ConcentrationReal-time kinetic analysis of the key bond-forming step researchgate.netrsc.org
In-line FTIR SpectroscopyFunctional Group ConversionMonitoring the disappearance of a ketone precursor's C=O stretch
Mass SpectrometryReaction IntermediatesIdentifying and tracking transient species to elucidate the reaction mechanism nih.gov

Synergistic Experimental and Computational Approaches for Deeper Understanding of Chemical Phenomena

The combination of laboratory experiments with high-level computational modeling offers unprecedented insight into reaction mechanisms, stereoselectivity, and molecular properties.

Mechanism Elucidation : Density Functional Theory (DFT) calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net For a chiral phosphoric acid-catalyzed synthesis, DFT could reveal the specific non-covalent interactions between the catalyst, substrate, and reagents that lead to the preferential formation of the (2S)-enantiomer. nih.gov

Predicting Reactivity : Computational tools can predict sites of reactivity within a molecule. A Molecular Electrostatic Potential (MEP) map of this compound could identify the most nucleophilic nitrogen atom on the triazole ring or the electrophilic character of different positions, guiding the design of new reactions. nih.govtandfonline.com

Rational Catalyst Design : Instead of empirical screening, computational chemistry can guide the design of new catalysts. By modeling the transition state of an asymmetric reaction, the steric and electronic properties of the catalyst can be tuned to enhance enantioselectivity, leading to more efficient and targeted catalyst development. nih.gov This synergistic approach has been successfully applied to understand and optimize various reactions involving triazole derivatives. nih.govnih.govtandfonline.com

Q & A

Q. What synthetic methodologies are reported for preparing enantiomerically pure (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol?

The compound is synthesized via solvent-free regioselective ring-opening of 1,2-propylene oxide with 1,2,4-triazole under basic conditions, yielding racemic 1-(1H-1,2,4-triazol-1-yl)propan-2-ol. Enantiomeric resolution is achieved using lipase-catalyzed transesterification with vinyl acetate, which selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The (S)-form is then isolated via chromatography .

Q. How is the enantiomeric purity of this compound validated experimentally?

Chiral HPLC or polarimetry is used to confirm enantiomeric purity. For example, after enzymatic resolution, the (S)-enantiomer exhibits specific optical rotation values (e.g., [α]D = +X° in solvent Y) distinct from the (R)-form. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) further confirm structural integrity .

Q. What are the primary applications of this compound in drug development?

The compound serves as a chiral synthon for synthesizing antifungal agents, ionic liquids, and pesticide intermediates. Its triazole moiety enables interactions with cytochrome P450 enzymes, a mechanism exploited in antifungal drug design .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its antifungal activity compared to the (R)-enantiomer?

Studies on related triazole derivatives (e.g., fluconazole analogs) reveal that the (S)-enantiomer often exhibits superior antifungal potency due to optimal spatial alignment with fungal CYP51 targets. For example, derivatives of this compound show 2–5× higher inhibition of Candida albicans growth compared to (R)-counterparts in microdilution assays (MIC values: 0.5–2 µg/mL vs. 1–10 µg/mL) .

Q. What experimental strategies address discrepancies in biodegradation data for triazole derivatives like this compound?

Contradictory biodegradation results (e.g., non-readily biodegradable per OECD 301 criteria in vs. variable microbial degradation in other studies) may arise from structural modifications (e.g., fluorinated side chains) or testing conditions. Researchers should conduct comparative assays using standardized OECD protocols and analyze metabolites via LC-MS to identify recalcitrant functional groups .

Q. How can structure-activity relationship (SAR) studies optimize the antifungal efficacy of this compound derivatives?

SAR analysis involves:

  • Substituent variation : Introducing difluorophenyl or piperazine groups at the propan-2-ol backbone (e.g., as in ) enhances lipophilicity and target binding.
  • Enantiomer-specific assays : Testing (S)- and (R)-forms against fungal CYP51 isoforms via molecular docking and in vitro inhibition assays.
  • In vivo cross-over trials : Evaluating pharmacokinetics (e.g., bioavailability, half-life) in animal models to correlate in vitro potency with therapeutic efficacy .

Q. What analytical challenges arise in quantifying this compound impurities during pharmaceutical synthesis?

Key impurities include regioisomers (e.g., 1-(1H-1,2,3-triazol-1-yl)propan-2-ol) and EP-specified impurities (e.g., Fluconazole EP Impurity B, CAS 871550-15-1). Reverse-phase HPLC with UV detection (λ = 210–260 nm) and MS-compatible mobile phases (e.g., acetonitrile/ammonium formate) are used for separation and quantification .

Methodological Considerations

Q. What protocols are recommended for assessing the environmental persistence of this compound?

  • Biodegradation : OECD 301F (manometric respirometry) to measure % theoretical CO₂ evolution over 28 days.
  • Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) and monitor degradation via NMR or HPLC.
  • Photolysis : Expose to UV light (λ = 290–800 nm) and quantify degradation products using LC-QTOF-MS .

Q. How are enantiomerically enriched derivatives of this compound utilized in ionic liquid synthesis?

The (S)-enantiomer is quaternized with alkyl halides (e.g., methyl iodide) to form chiral ionic liquids. These are characterized via differential scanning calorimetry (DSC) for melting points and cyclic voltammetry for electrochemical stability. Applications include green solvents for asymmetric catalysis .

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